Loganin

Vue d'ensemble

Description

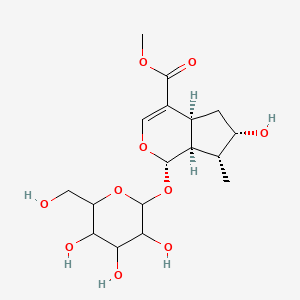

La loganine est un iridoïde glycoside bien connu, nommé d'après la famille des Loganiacées, dont il a été isolé pour la première fois. On le trouve dans diverses plantes, notamment Strychnos nux-vomica, Alstonia boonei et Desfontainia spinosa . La loganine a une formule chimique de C17H26O10 et une masse molaire de 390,385 g/mol . Elle est reconnue pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La loganine peut être synthétisée à partir de l'acide loganique par l'action de l'enzyme O-méthyltransférase de l'acide loganique . La voie synthétique implique la méthylation de l'acide loganique, suivie de diverses réactions enzymatiques pour former la loganine . Les conditions réactionnelles comprennent généralement l'utilisation d'enzymes spécifiques et de conditions environnementales contrôlées pour assurer la formation correcte du composé.

Méthodes de production industrielle

La production industrielle de la loganine implique souvent l'extraction à partir de sources naturelles, telles que les graines de Strychnos nux-vomica ou l'écorce d'Alstonia boonei . Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir une loganine de haute pureté. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la qualité et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La loganine subit diverses réactions chimiques, notamment :

Oxydation : La loganine peut être oxydée pour former la secologanine, un précurseur de nombreux composés biologiquement actifs.

Réduction : Les réactions de réduction peuvent modifier la liaison glycosidique de la loganine, conduisant à différents dérivés.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles, conduisant à la formation de divers esters et éthers.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que l'anhydride acétique et le méthanol sont utilisés dans des conditions acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent la secologanine, divers esters et éthers de la loganine .

Applications de la recherche scientifique

La loganine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres iridoïdes glycosides et alcaloïdes.

Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes et ses voies de biosynthèse.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement du diabète, des maladies neurodégénératives et de l'inflammation

Industrie : Utilisée dans la production de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

Mécanisme d'action

La loganine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :

Activité antioxydante : La loganine réduit le stress oxydatif en piégeant les radicaux libres et en améliorant les activités enzymatiques antioxydantes.

Activité anti-inflammatoire : Elle inhibe l'activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.

Effets neuroprotecteurs : La loganine module les niveaux de neurotransmetteurs et protège les neurones des dommages oxydatifs.

Effets hépatoprotecteurs : Elle cible la topoisomérase I mitochondriale (TOP1MT) pour prévenir l'apoptose et la ferroptose des hépatocytes.

Applications De Recherche Scientifique

Biological Properties of Loganin

This compound exhibits a wide range of biological activities:

- Immunomodulation : It influences immune responses by modulating macrophage polarization, promoting M2 polarization while inhibiting M1 polarization. This action is pivotal in treating inflammatory diseases such as ulcerative colitis and psoriasis .

- Antioxidation : this compound helps in reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

- Neuroprotection : It has shown promise in protecting neuronal cells from damage due to neuroinflammation and apoptosis, making it a candidate for treating neuropathic pain and neurodegenerative diseases .

Anti-inflammatory Effects

This compound's ability to regulate macrophage polarization makes it a valuable agent in managing chronic inflammatory conditions. Studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, while enhancing anti-inflammatory cytokines. This modulation occurs through the inhibition of the TLR4/NF-κB signaling pathway .

Neuropathic Pain Management

In models of chronic constriction injury-induced neuropathic pain, this compound has been shown to mitigate pain by regulating neuroinflammation and enhancing autophagic flux. Research indicates that this compound treatment reduces markers associated with autophagy dysfunction and apoptosis in spinal microglia and astrocytes .

Osteoporosis Prevention

This compound has demonstrated protective effects against bone loss in ovariectomized mice, a common model for postmenopausal osteoporosis. It promotes osteoblast differentiation while inhibiting osteoclast activity, thereby improving bone mineral density and microstructure . The mechanism involves increasing the osteoprotegerin/receptor activator of NF-κB ligand ratio, which is crucial for bone remodeling .

Neurodegenerative Disease Treatment

This compound's neuroprotective properties extend to conditions like spinal muscular atrophy (SMA). In experimental models, this compound improved muscle strength and body weight by enhancing the expression of survival motor neuron proteins and modulating signaling pathways related to muscle protein synthesis .

Case Studies

Mécanisme D'action

Loganin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound reduces oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Neuroprotective Effects: This compound modulates neurotransmitter levels and protects neurons from oxidative damage.

Hepatoprotective Effects: It targets mitochondrial topoisomerase I (TOP1MT) to prevent hepatocyte apoptosis and ferroptosis.

Comparaison Avec Des Composés Similaires

La loganine est comparée à d'autres iridoïdes glycosides tels que :

Morroniside : Structure similaire et trouvée dans les mêmes sources végétales, mais avec des activités pharmacologiques différentes.

Secologanine : Un dérivé direct de la loganine, utilisé comme précurseur de nombreux alcaloïdes.

7-O-Galloyl-D-Sedoheptulose : Un autre iridoïde glycoside avec des activités biologiques distinctes.

La loganine se démarque par son large éventail d'effets pharmacologiques et son rôle de précurseur de divers composés bioactifs .

Activité Biologique

Loganin is a bioactive compound primarily derived from the fruit of Cornus officinalis and other plants. It has garnered attention in recent years for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

Neuroprotective Properties

This compound has been shown to possess significant neuroprotective effects, particularly in models of spinal muscular atrophy (SMA). In a study involving SMN-deficient NSC34 cells and SMA patient fibroblasts, this compound treatment resulted in:

- Increased cell viability and neurite length.

- Upregulation of survival motor neuron (SMN) protein levels and related complexes.

- Enhanced signaling through the Akt/mTOR pathway, which plays a critical role in muscle protein synthesis and neuroprotection .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways. It has been found to inhibit the expression of pro-inflammatory cytokines and proteins such as MCP-1, NF-κB, and iNOS in animal models. This suggests its potential utility in conditions characterized by chronic inflammation, such as diabetic nephropathy .

Osteogenic Activity

Recent studies have demonstrated that this compound promotes bone formation by enhancing osteoblast differentiation while inhibiting osteoclast activity. Key findings include:

- Increased differentiation of mouse preosteoblasts into mature osteoblasts.

- Decreased differentiation of mouse primary monocytes into osteoclasts.

- An increase in the osteoprotegerin (OPG) to receptor activator of NF-κB ligand (RANKL) ratio, promoting osteogenic activity .

Cardioprotective Effects

This compound has been shown to mitigate cardiac hypertrophy induced by angiotensin II. The compound achieves this by:

- Reducing cardiac fibrosis.

- Decreasing the secretion of pro-inflammatory cytokines.

- Inhibiting critical signaling pathways such as JAK2/STAT3 and NF-κB .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

Case Studies

Several case studies illustrate the application of this compound in therapeutic contexts:

- Neurodegenerative Diseases : A case study involving SMA patients demonstrated that this compound improved muscle strength and body weight while enhancing SMN restoration .

- Diabetic Nephropathy : this compound's modulation of CTGF expression highlights its potential as a therapeutic agent for diabetic nephropathy .

- Bone Health : In vitro studies showed that this compound significantly increased bone formation markers, suggesting its role in osteoporosis treatment .

Propriétés

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UOUCRYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-94-2 | |

| Record name | (-)-Loganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of loganin?

A1: this compound has been shown to interact with various molecular targets, including:

- α7nAChR: this compound promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []

- TLR4/TRAF6/NF-κB axis: this compound can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []

- NLRP3 Inflammasome: this compound exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []

Q2: How does this compound influence neuroinflammation after ischemic stroke and fracture?

A2: this compound demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []

Q3: Can this compound impact autophagic flux in the context of neuropathic pain?

A3: Research using a rat chronic constriction injury (CCI) model suggests that this compound might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. This compound administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []

Q4: How does this compound contribute to the alleviation of ulcerative colitis symptoms?

A4: this compound exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, this compound appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]

Q6: How does the this compound content in Cornus officinalis fruits vary with extraction conditions?

A6: Studies indicate that this compound extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest this compound content. []

Q7: What is the bioavailability of this compound?

A7: Studies in rats indicate that the absolute bioavailability of this compound is relatively low, approximately 13.2%. []

Q8: How is this compound distributed in the body after administration?

A8: Following oral administration in rats, this compound exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest this compound concentration, suggesting limited penetration across the blood-brain barrier. []

Q9: Does this compound demonstrate protective effects in models of acute kidney injury?

A9: Research indicates that this compound might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. This compound administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []

Q10: Can this compound influence adipogenesis and obesity-related metabolic parameters?

A10: this compound exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that this compound administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []

Q11: How does this compound affect myocardial ischemia–reperfusion injury?

A11: this compound has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), this compound attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []

Q12: What analytical methods are commonly used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of this compound in biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.